molecular formula C21H27NO B590936 XLR11 N-(4-pentenyl) analog CAS No. 1445578-20-0

XLR11 N-(4-pentenyl) analog

Cat. No.: B590936
CAS No.: 1445578-20-0
M. Wt: 309.5
InChI Key: NXTLUQFOTQPMOD-UHFFFAOYSA-N
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Description

XLR11 N-(4-pentenyl) analog: is a synthetic cannabinoid, a class of compounds designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. This compound is a variant of XLR11, where the N-(5-fluoropentyl) chain is replaced with an N-(4-pentenyl) chain . It is commonly observed in herbal mixtures such as “Spice” or "K2" .

Mechanism of Action

Target of Action

The primary targets of the XLR11 N-(4-pentenyl) analog are the cannabinoid receptors CB1 and CB2 . These receptors are part of the endocannabinoid system, which plays a crucial role in numerous physiological processes, including mood regulation, pain sensation, and immune response.

Mode of Action

The this compound is a synthetic cannabinoid that reportedly confers selectivity for the peripheral CB2 receptor over the central CB1 receptor . It also has an N-(4-pentenyl) chain, which increases binding to both CB receptors . This interaction with the CB receptors triggers a series of changes in the cell, leading to the compound’s effects.

Action Environment

Environmental factors can influence the action, efficacy, and stability of the this compound These factors can include the presence of other drugs, patient health status, genetic factors, and more.

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: XLR11 N-(4-pentenyl) analog can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of the original compound .

Comparison with Similar Compounds

Properties

IUPAC Name

(1-pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27NO/c1-6-7-10-13-22-14-16(15-11-8-9-12-17(15)22)18(23)19-20(2,3)21(19,4)5/h6,8-9,11-12,14,19H,1,7,10,13H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXTLUQFOTQPMOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1(C)C)C(=O)C2=CN(C3=CC=CC=C32)CCCC=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901043088
Record name (1-Pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1445578-20-0
Record name (1-(Pent-4-en-1-yl)-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1445578200
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1-Pent-4-enylindol-3-yl)-(2,2,3,3-tetramethylcyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901043088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-(PENT-4-EN-1-YL)-1H-INDOL-3-YL)(2,2,3,3-TETRAMETHYLCYCLOPROPYL)METHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TH1J7Z46GQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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